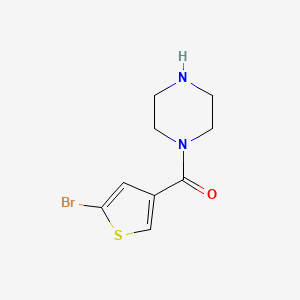

1-(5-Bromothiophene-3-carbonyl)piperazine

Description

Properties

IUPAC Name |

(5-bromothiophen-3-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2OS/c10-8-5-7(6-14-8)9(13)12-3-1-11-2-4-12/h5-6,11H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIFYMVBSUKMAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CSC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(5-Bromothiophene-3-carbonyl)piperazine chemical properties

An In-Depth Technical Guide to 1-(5-Bromothiophene-3-carbonyl)piperazine: A Keystone Building Block for Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 1-(5-bromothiophene-3-carbonyl)piperazine, a heterocyclic compound positioned as a valuable intermediate in medicinal chemistry and drug development. By combining the well-established pharmacophoric properties of the piperazine ring with the versatile reactivity of a brominated thiophene moiety, this molecule serves as a powerful scaffold for constructing diverse chemical libraries. This document details its core chemical properties, outlines a robust synthetic pathway, predicts its spectral characteristics, and explores its vast potential for chemical derivatization. The insights presented herein are intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Molecular Overview and Physicochemical Properties

Chemical Structure and Nomenclature

1-(5-Bromothiophene-3-carbonyl)piperazine is a derivative formed by the acylation of a piperazine ring with 5-bromothiophene-3-carboxylic acid. The core structure features a stable amide bond linking these two key heterocyclic systems.

-

IUPAC Name: (5-Bromo-3-thienyl)(piperazin-1-yl)methanone

-

CAS Number: 301689-47-4

-

Molecular Formula: C₉H₁₁BrN₂OS

-

Molecular Weight: 275.17 g/mol

Core Components Analysis

The properties of the title compound are a composite of its two primary structural motifs:

-

Piperazine Ring: The piperazine ring is a ubiquitous "privileged scaffold" in medicinal chemistry, found in numerous approved drugs targeting the central nervous system (CNS), as well as in antimicrobial and anticancer agents.[1][2][3] Its two nitrogen atoms provide sites for hydrogen bonding and can be protonated at physiological pH, enhancing aqueous solubility. The secondary amine (N-4) in the title compound remains a nucleophilic site for further functionalization.[4] Piperazine itself is a basic compound, readily absorbing atmospheric carbon dioxide.[5][6]

-

5-Bromothiophene Moiety: The thiophene ring is a common bioisostere for a phenyl ring in drug design. The bromine atom at the 5-position is a critical synthetic handle. It significantly activates the thiophene ring for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl substituents to build molecular complexity.

Predicted Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous molecules like 1-(5-chlorothiophene-2-carbonyl)piperazine.[7]

| Property | Predicted Value / Observation | Rationale / Reference |

| Appearance | Likely an off-white to yellow solid. | Based on the solid nature of its precursor, 5-bromothiophene-3-carboxylic acid. |

| Solubility | Soluble in organic solvents (DCM, Chloroform, MeOH, DMSO). Limited solubility in water. | Typical for moderately polar organic molecules with both hydrophobic (bromothiophene) and hydrophilic (piperazine) regions.[7] |

| Stability | Stable under standard laboratory conditions. May be hygroscopic and sensitive to atmospheric CO₂. | The piperazine moiety can absorb water and carbon dioxide from the air.[5][6] |

| pKa | The secondary amine is expected to have a pKa in the typical range for piperazines (around 8-9). | The electron-withdrawing nature of the acyl group slightly reduces the basicity of the adjacent nitrogen but has a minimal effect on the distal secondary amine. |

Synthesis and Purification

The most direct and industrially scalable synthesis of 1-(5-bromothiophene-3-carbonyl)piperazine involves the formation of an amide bond between piperazine and an activated form of 5-bromothiophene-3-carboxylic acid.

Retrosynthetic Analysis

The logical disconnection for this molecule is across the amide C-N bond, leading back to piperazine and 5-bromothiophene-3-carboxylic acid, a commercially available starting material.[8][9]

Sources

- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Bromothiophene-3-carboxylic acid | C5H3BrO2S | CID 12039978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-bromothiophene-3-carboxylic acid | CAS: 100523-84-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-depth Technical Guide to the Structural Elucidation of 1-(5-Bromothiophene-3-carbonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromothiophene-3-carbonyl)piperazine stands as a significant heterocyclic scaffold, embodying the "privileged structures" of both thiophene and piperazine.[1][2] These moieties are prevalent in a multitude of FDA-approved pharmaceuticals, rendering this compound a molecule of high interest for fragment-based drug discovery and medicinal chemistry programs.[1][3] This guide provides a comprehensive, in-depth exploration of the structural elucidation of 1-(5-Bromothiophene-3-carbonyl)piperazine. It is designed not as a rigid protocol, but as a dynamic framework of analysis, grounded in the principles of spectroscopic validation and chemical synthesis. We will delve into the rationale behind the synthetic strategy and dissect the expected outcomes from cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—providing the logical framework for its unambiguous characterization.

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic design of molecular entities is paramount. The piperazine ring is a cornerstone in medicinal chemistry, often incorporated to enhance aqueous solubility and oral bioavailability.[1][2] Similarly, the thiophene ring, a bioisostere of benzene, plays a crucial role in modulating metabolic stability and target binding interactions.[4] The conjugation of these two privileged scaffolds in 1-(5-Bromothiophene-3-carbonyl)piperazine results in a molecule with a compelling balance of structural rigidity and conformational flexibility, making it an attractive starting point for the development of novel therapeutics targeting a range of biological pathways.[4]

This guide will systematically deconstruct the process of confirming the molecular architecture of this compound, providing both the "how" and the "why" at each stage of the analytical workflow.

Synthetic Pathway: Amide Bond Formation

The most direct and industrially scalable synthesis of 1-(5-Bromothiophene-3-carbonyl)piperazine is achieved via a standard amide coupling reaction. This involves the acylation of piperazine with 5-bromothiophene-3-carbonyl chloride. The carboxylic acid precursor, 5-bromothiophene-3-carboxylic acid, is readily synthesized from 3-bromothiophene.

Experimental Protocol: Synthesis

-

Acid Chloride Formation: To a solution of 5-bromothiophene-3-carboxylic acid in an inert solvent such as dichloromethane (DCM), add oxalyl chloride or thionyl chloride dropwise at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction is typically stirred at room temperature for 1-2 hours or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 5-bromothiophene-3-carbonyl chloride.

-

Amide Coupling: The crude acid chloride is dissolved in fresh DCM and added dropwise to a cooled (0°C) solution of an excess of piperazine in DCM. The excess piperazine acts as both the nucleophile and the base to neutralize the HCl byproduct. The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford 1-(5-Bromothiophene-3-carbonyl)piperazine as a pure solid.

Spectroscopic Elucidation: A Multi-faceted Approach

The confirmation of the structure of 1-(5-Bromothiophene-3-carbonyl)piperazine relies on the synergistic interpretation of data from NMR, MS, and FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 1-(5-Bromothiophene-3-carbonyl)piperazine, both ¹H and ¹³C NMR are indispensable.

The ¹H NMR spectrum will provide information on the chemical environment, number, and connectivity of the protons.

-

Thiophene Protons: The thiophene ring will exhibit two distinct signals, both appearing as doublets due to mutual coupling. The proton at the C2 position is expected to be downfield from the proton at the C4 position due to the influence of the neighboring sulfur atom and bromine.

-

Piperazine Protons: Due to the amide bond, the electronic environment of the two pairs of methylene groups on the piperazine ring will be different. The four protons on the carbons adjacent to the carbonyl group (C2' and C6') will be deshielded and appear as a broad multiplet. The four protons on the carbons adjacent to the secondary amine (C3' and C5') will appear as a separate multiplet at a more upfield chemical shift.[5] The N-H proton of the piperazine will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

| Thiophene H-2 | 7.8 - 8.2 | d |

| Thiophene H-4 | 7.2 - 7.6 | d |

| Piperazine CH₂ (adjacent to C=O) | 3.6 - 4.0 | m |

| Piperazine CH₂ (adjacent to NH) | 2.8 - 3.2 | m |

| Piperazine NH | 1.5 - 2.5 | br s |

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

-

Thiophene Carbons: Four signals are expected for the thiophene ring. The carbon bearing the bromine (C5) will be significantly shielded, while the carbonyl carbon (C=O) will be the most deshielded signal in the spectrum. The other two thiophene carbons (C2, C3, and C4) will have distinct chemical shifts.

-

Piperazine Carbons: Two signals are expected for the piperazine ring, corresponding to the two non-equivalent pairs of methylene carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ) ppm |

| Carbonyl C=O | 160 - 165 |

| Thiophene C3 | 135 - 140 |

| Thiophene C2 | 125 - 130 |

| Thiophene C4 | 120 - 125 |

| Thiophene C5 | 110 - 115 |

| Piperazine CH₂ (adjacent to C=O) | 40 - 45 |

| Piperazine CH₂ (adjacent to NH) | 45 - 50 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For more detailed structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation patterns.

For 1-(5-Bromothiophene-3-carbonyl)piperazine, electrospray ionization (ESI) in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (approximately a 1:1 ratio for the M and M+2 peaks).

Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and the amide bond.[6] Key expected fragments include:

-

Loss of the piperazine moiety: Cleavage of the amide bond can lead to the formation of the 5-bromothiophene-3-carbonyl cation.

-

Piperazine ring fragmentation: Cleavage within the piperazine ring can result in the loss of smaller fragments.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 275/277 | Molecular ion with bromine isotope pattern |

| [M-C₄H₈N₂]⁺ | 191/193 | Fragment corresponding to the 5-bromothiophene-3-carbonyl cation |

| [C₄H₉N₂]⁺ | 85 | Piperazine fragment |

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into an ESI-MS system. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500). For more detailed fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed on the isolated molecular ion.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

N-H Stretch: A moderate absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperazine ring.[7]

-

C-H Stretches: Aromatic C-H stretching vibrations of the thiophene ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches of the piperazine ring will appear just below 3000 cm⁻¹.[8][9]

-

C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl group is expected in the range of 1630-1680 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration of the amide and the piperazine ring will likely appear in the fingerprint region between 1200-1400 cm⁻¹.

-

Thiophene Ring Vibrations: Characteristic C=C stretching vibrations of the thiophene ring are expected in the 1400-1600 cm⁻¹ region.

Table 4: Predicted FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| C=C Stretch (Thiophene) | 1400 - 1600 | Medium to Weak |

| C-Br Stretch | 500 - 600 | Medium |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Visualization of the Elucidation Workflow

The logical flow of the structural elucidation process can be visualized as a confirmatory cascade, where each analytical technique provides a piece of the puzzle.

Caption: Workflow for the synthesis and structural elucidation of 1-(5-Bromothiophene-3-carbonyl)piperazine.

Conclusion

The structural elucidation of 1-(5-Bromothiophene-3-carbonyl)piperazine is a systematic process that relies on the convergence of evidence from multiple analytical techniques. A logical synthetic route provides the material for investigation, while NMR, MS, and FTIR spectroscopy offer unambiguous confirmation of its molecular structure, functional groups, and atomic connectivity. This comprehensive understanding is the foundational bedrock for any subsequent research and development endeavors, from medicinal chemistry optimization to advanced biological screening. The principles and methodologies outlined in this guide provide a robust framework for the confident characterization of this and other related heterocyclic compounds of interest to the drug discovery community.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

-

Aydın, A., et al. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Retrieved from [Link]

-

Gunasekaran, S., & Seshadri, S. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 45, 484-488. Retrieved from [Link]

-

Padmashali, B., et al. (2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. Retrieved from [Link]

-

Pini, E., et al. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

-

Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

-

Chemspace. (n.d.). 3-[4-(5-acetyl-3-bromothiophene-2-carbonyl)piperazin-1-yl]-4-hydroxy-1λ⁶-thiolane-1,1-dione. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

NIST. (n.d.). Piperazine. Retrieved from [Link]

-

Unknown. (2010, April 5). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3-oxazines based on piperazine | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.

-

National Institutes of Health. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-[4-(5-bromothiophene-2-sulfonyl)piperazin-1-yl]-3-phenylquinoxaline. Retrieved from [Link]

-

Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

-

PubMed. (2016, March 15). Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. PMC. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

-

ScienceDirect. (2025, February 25). Synthesis of 1,3-oxazines based on piperazine. Retrieved from [Link]

-

MDPI. (2020, December 23). Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. Retrieved from [Link]

-

Anglia Ruskin Research Online (ARRO) - Figshare. (2015, October 19). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from [Link]

Sources

- 1. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 2. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

1-(5-Bromothiophene-3-carbonyl)piperazine (CAS 1606723-07-2): A Comprehensive Technical Guide to Properties, Synthesis, and Derivatization

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic selection of privileged building blocks is paramount. 1-(5-Bromothiophene-3-carbonyl)piperazine is a highly versatile, bifunctional intermediate. It merges the bioisosteric properties of a thiophene core with the solubilizing and basic characteristics of a piperazine ring. Furthermore, the presence of a bromine atom at the C5 position provides a reliable synthetic handle for late-stage transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an authoritative guide to its chemical identifiers, structural rationale, and validated laboratory protocols for its synthesis and downstream application.

Chemical Identity and Core Identifiers

Accurate compound tracking is the foundation of reproducible research. The quantitative identifiers and structural notations for this compound are summarized in Table 1[1].

Table 1: Core Chemical Identifiers

| Property | Value |

| Chemical Name | 1-(5-Bromothiophene-3-carbonyl)piperazine |

| IUPAC Name | (5-bromothiophen-3-yl)(piperazin-1-yl)methanone |

| CAS Registry Number | 1606723-07-2 |

| Molecular Formula | C9H11BrN2OS |

| Molecular Weight | 275.17 g/mol |

| SMILES String | O=C(c1cc(Br)sc1)N1CCNCC1 |

Structural Significance & Pharmacophore Analysis

As an Application Scientist, I evaluate molecular scaffolds based on their functional utility in target binding and library synthesis. 1-(5-Bromothiophene-3-carbonyl)piperazine is engineered for modularity.

-

Thiophene Core: Acts as a classic bioisostere for phenyl rings. It often improves the metabolic stability of the resulting drug candidate while subtly altering the dihedral angle of attached substituents due to the geometry of the five-membered ring.

-

Piperazine Moiety: A ubiquitous basic amine (typical pKa ~9.0-9.5) utilized to modulate physicochemical properties, specifically by dramatically improving aqueous solubility and serving as a hydrogen-bond donor/acceptor network for interacting with acidic residues in target binding pockets (e.g., GPCRs and kinase hinge regions).

-

Bromine Handle: The C5-bromine acts as an electrophilic site for palladium-catalyzed cross-coupling, allowing rapid vector expansion to probe Structure-Activity Relationships (SAR).

Pharmacophore functional roles of 1-(5-Bromothiophene-3-carbonyl)piperazine.

Experimental Protocols: Synthesis and Derivatization

The following methodologies are designed as self-validating systems, ensuring that each step is mechanistically sound and optimized for yield and purity.

Protocol 1: Synthesis via Amide Coupling

This protocol outlines the synthesis of the title compound from commercially available 5-bromothiophene-3-carboxylic acid and mono-Boc-protected piperazine.

-

Activation: Dissolve 5-bromothiophene-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Causality: HATU is utilized over traditional carbodiimides (e.g., DCC) because it generates an active HOAt ester intermediate. The neighboring pyridine nitrogen in HOAt accelerates the aminolysis step via an intramolecular hydrogen-bonding effect, drastically suppressing competitive side reactions and driving the reaction to completion[2]. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, initiating the activation.

-

-

Coupling: Add mono-Boc-piperazine (1.1 eq) in one portion. Stir at room temperature for 4 hours under nitrogen.

-

Workup: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir for 2 hours at room temperature.

-

Causality: TFA provides the precise acidic environment required to protonate the tert-butyl carbamate oxygen, leading to the elimination of isobutylene and carbon dioxide. This selectively cleaves the Boc group without hydrolyzing the robust newly formed amide bond.

-

-

Isolation: Concentrate the mixture to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO3, extract with DCM, and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure product.

Protocol 2: Downstream Functionalization (Suzuki-Miyaura Coupling)

The primary utility of this compound is its ability to undergo late-stage functionalization.

-

Preparation: In a Schlenk flask, combine 1-(5-Bromothiophene-3-carbonyl)piperazine (1.0 eq), an aryl boronic acid (1.5 eq), and Pd(dppf)Cl2 (0.05 eq).

-

Solvent & Base: Add 1,4-dioxane and 2M aqueous K2CO3 (3.0 eq). Degas the biphasic mixture by bubbling nitrogen through the solution for 15 minutes.

-

Causality: Degassing is critical because molecular oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, terminating the catalytic cycle. The addition of K2CO3 is required to coordinate with the boronic acid, forming a negatively charged, highly nucleophilic boronate complex. This facilitates the rate-limiting transmetalation step onto the palladium center[3].

-

-

Reaction: Heat the mixture at 90°C for 12 hours.

-

Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via preparative HPLC.

Synthetic workflow and downstream derivatization pathway.

Analytical Characterization

To validate the integrity of the synthesized 1-(5-Bromothiophene-3-carbonyl)piperazine, researchers should cross-reference their analytical outputs against the expected parameters outlined in Table 2.

Table 2: Expected Analytical Characterization Data

| Analytical Method | Parameter | Expected Value / Range |

| LC-MS (ESI+) | [M+H]+ | m/z 275.0 ( |

| Thiophene C2-H | ~7.45 ppm (d, J = 1.5 Hz, 1H) | |

| Thiophene C4-H | ~7.20 ppm (d, J = 1.5 Hz, 1H) | |

| Piperazine CH | ~3.40 - 3.60 ppm (m, 4H) | |

| Piperazine CH | ~2.80 - 2.95 ppm (m, 4H) | |

| Amine N-H | ~1.80 ppm (br s, 1H, exchanges with D |

References

-

Chemsrc Chemical Database. "1-(5-Bromothiophene-3-carbonyl)piperazine | CAS#: 1606723-07-2". Chemsrc.[Link]

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Royal Society of Chemistry.[Link]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. American Chemical Society.[Link]

Sources

Comprehensive Spectroscopic Profiling of 1-(5-Bromothiophene-3-carbonyl)piperazine: A Technical Guide for Drug Discovery

Executive Summary & Chemical Context

In modern medicinal chemistry, functionalized thiophenes serve as critical bioisosteres for phenyl rings, offering unique electronic properties and metabolic stability. 1-(5-Bromothiophene-3-carbonyl)piperazine is a highly versatile building block utilized in the synthesis of several advanced therapeutics, including selective MMP-9 inhibitors[1], orally bioavailable FimH antagonists for uropathogenic infections[2], and Plasmodium falciparum dihydroorotate dehydrogenase (pfDHODH) inhibitors[3].

This whitepaper provides an in-depth technical breakdown of the spectroscopic properties (NMR, FT-IR, and MS) of 1-(5-Bromothiophene-3-carbonyl)piperazine. By detailing the causality behind the experimental workflows and spectral phenomena, this guide empowers analytical and synthetic chemists to confidently synthesize, purify, and validate this critical intermediate.

Physicochemical & Structural Profile

Before diving into the spectroscopic data, it is essential to establish the baseline physicochemical properties of the target molecule. The presence of the heavy bromine atom and the tertiary amide bond dictates both its mass spectrometry signature and its conformational dynamics in solution.

| Property | Value / Description |

| Chemical Name | 1-(5-Bromothiophene-3-carbonyl)piperazine |

| Molecular Formula | C₉H₁₁BrN₂OS |

| Molecular Weight | 275.17 g/mol |

| Exact Mass (Monoisotopic) | 273.9775 Da (for ⁷⁹Br) |

| Hydrogen Bond Donors | 1 (Secondary amine of piperazine) |

| Hydrogen Bond Acceptors | 2 (Carbonyl oxygen, tertiary amide nitrogen) |

| Rotatable Bonds | 1 (Aryl-Carbonyl bond; Amide C-N has restricted rotation) |

Experimental Protocols: Synthesis & Sample Preparation

To obtain high-fidelity spectroscopic data, the compound must be synthesized and purified to >98% homogeneity. The protocol below is designed as a self-validating system , ensuring that intermediates are confirmed before proceeding.

Step-by-Step Methodology

-

Amide Coupling (Boc-Protection Strategy):

-

Procedure: Dissolve 5-bromothiophene-3-carboxylic acid (1.0 eq) and Boc-piperazine (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0 °C. Stir for 4 hours at room temperature.

-

Causality: HATU is selected over traditional EDC/HOBt because it forms a highly reactive HOAt-active ester. This rapidly overcomes the steric hindrance of the secondary amine in piperazine, preventing substrate degradation.

-

Validation: LC-MS must show the complete disappearance of the acid (m/z 205/207) and the appearance of the Boc-protected intermediate (m/z 375/377).

-

-

Boc Cleavage (Deprotection):

-

Procedure: Isolate the intermediate and dissolve in a 1:4 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature.

-

Causality: The acid-labile tert-butyl carbamate is cleaved via an isobutylene elimination mechanism.

-

Validation: Disappearance of the massive 9H singlet (~1.45 ppm) in the crude ¹H NMR confirms complete deprotection.

-

-

Neutralization & Spectroscopic Sample Prep:

-

Procedure: Concentrate the reaction under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc. Dry over anhydrous Na₂SO₄.

-

Causality: Free-basing is critical. Residual TFA will protonate the piperazine nitrogen, drastically shifting the NMR signals (moving the CH₂ signals downfield) and altering the FT-IR N-H stretching frequencies.

-

Fig 1: Synthesis workflow for 1-(5-Bromothiophene-3-carbonyl)piperazine.

Spectroscopic Data & Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by two major structural features: the meta-substituted thiophene ring and the tertiary amide bond of the piperazine[4].

Thiophene Ring Dynamics:

In the precursor 5-bromothiophene-3-carboxylic acid, the H-2 and H-4 protons appear as distinct doublets at roughly 8.11 ppm and 7.51 ppm in CDCl₃, exhibiting a classic meta-coupling constant (

Piperazine Ring Dynamics (Restricted Rotation): The C-N bond of the amide possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl pi-system. At room temperature, the rotation around this bond is slow on the NMR timescale. Consequently, the CH₂ groups adjacent to the amide nitrogen (C2' and C6') often appear as broadened multiplets rather than sharp triplets.

Table 1: Representative ¹H and ¹³C NMR Assignments (400 MHz, CDCl₃)

| Nucleus | Shift (δ, ppm) | Multiplicity & Coupling | Assignment | Mechanistic Rationale |

| ¹H | 7.95 | d, J = 1.6 Hz, 1H | Thiophene H-2 | Deshielded by adjacent S atom and carbonyl group. |

| ¹H | 7.35 | d, J = 1.6 Hz, 1H | Thiophene H-4 | Meta-coupling to H-2; deshielded by adjacent Br. |

| ¹H | 3.40 - 3.70 | br m, 4H | Piperazine CH₂ (N-C=O) | Broadened due to restricted amide bond rotation. |

| ¹H | 2.80 - 2.95 | m, 4H | Piperazine CH₂ (NH) | Upfield relative to amide CH₂; typical for secondary amines. |

| ¹H | 2.20 | br s, 1H | Piperazine NH | Exchangeable proton; shifts based on concentration/solvent. |

| ¹³C | 162.5 | Cq | Carbonyl (C=O) | Typical amide carbonyl range. |

| ¹³C | 138.0 | Cq | Thiophene C-3 | Attachment point of the carbonyl. |

| ¹³C | 132.5 | CH | Thiophene C-2 | Directly adjacent to sulfur. |

| ¹³C | 128.0 | CH | Thiophene C-4 | Between carbonyl and bromine. |

| ¹³C | 112.5 | Cq | Thiophene C-5 | Heavily shielded by the heavy atom effect of Bromine. |

| ¹³C | 46.5, 45.8 | CH₂ | Piperazine Carbons | Split into two signals due to axial/equatorial amide rotamers. |

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS) in positive mode is the standard for validating this intermediate. The presence of a single bromine atom provides a highly diagnostic isotopic signature. Bromine exists in nature as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Therefore, the intact molecular ion will present as a distinct doublet separated by 2 mass units.

Fragmentation Causality: Under collision-induced dissociation (CID), the weakest bond is the amide C-N bond. The molecule readily ejects the neutral piperazine fragment (86 Da), leaving behind a highly stable, resonance-stabilized thiophene acylium ion.

Fig 2: Primary ESI-MS fragmentation pathway highlighting acylium ion formation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, specifically confirming the success of the deprotection step (appearance of the N-H stretch) and the formation of the amide bond.

Table 2: Key FT-IR Vibrational Modes (ATR, neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Significance |

| ~3350 | Medium, Broad | N-H Stretch | Confirms the presence of the free secondary amine (successful Boc removal). |

| ~1630 | Strong, Sharp | C=O Stretch (Amide I) | Lower frequency than a standard ketone (~1710 cm⁻¹) due to nitrogen lone-pair delocalization reducing C=O double bond character. |

| ~1530, 1410 | Medium | C=C Stretch | Characteristic aromatic ring stretching of the thiophene core. |

| ~650 | Strong | C-Br Stretch | Confirms the retention of the halogen handle for downstream cross-coupling. |

Conclusion & Quality Control Best Practices

1-(5-Bromothiophene-3-carbonyl)piperazine is a structurally rich intermediate requiring rigorous analytical validation. When synthesizing this compound for downstream library generation (e.g., Buchwald-Hartwig aminations or Suzuki couplings at the C-Br bond), researchers must ensure the complete removal of TFA during the free-basing step. Residual acid will not only skew the ¹H NMR piperazine chemical shifts but will also poison palladium catalysts in subsequent cross-coupling reactions. Utilizing the 1:1 MS isotopic ratio and the diagnostic ~1.6 Hz meta-coupling in the ¹H NMR ensures absolute structural confidence before advancing the material in the drug development pipeline.

References

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20110130381A1 - Small molecule inhibitors of plasmodium falciparum dihydroorotate dehydrogenase - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

An In-depth Technical Guide on the Solubility and Stability of 1-(5-Bromothiophene-3-carbonyl)piperazine

Introduction

In the landscape of modern drug discovery, the careful selection and characterization of molecular scaffolds are paramount to the success of a therapeutic campaign. The compound 1-(5-Bromothiophene-3-carbonyl)piperazine emerges as a molecule of significant interest, integrating two "privileged structures": the thiophene ring and the piperazine moiety.[1] The thiophene ring, a bioisostere of benzene, is a common feature in numerous approved drugs, influencing metabolic stability and target binding.[1][2] The piperazine ring is widely incorporated into drug candidates to enhance aqueous solubility and improve oral bioavailability.[1][3][4]

The combination of these two scaffolds in 1-(5-Bromothiophene-3-carbonyl)piperazine presents a promising starting point for drug development. However, to unlock its full potential, a thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is critical. These properties are not merely data points but are crucial determinants of a drug candidate's ultimate success, profoundly impacting its bioavailability, formulation, and shelf-life.[5]

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of 1-(5-Bromothiophene-3-carbonyl)piperazine. It is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols but also the underlying scientific rationale for these methodological choices.

Part 1: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical factor that governs its absorption and, consequently, its therapeutic efficacy. For a compound like 1-(5-Bromothiophene-3-carbonyl)piperazine, which contains both a lipophilic bromothiophene group and a hydrophilic piperazine ring, a comprehensive solubility assessment across a range of conditions is essential.

Theoretical Considerations

The structure of 1-(5-Bromothiophene-3-carbonyl)piperazine suggests a molecule with moderate lipophilicity. The piperazine moiety, with its two nitrogen atoms, is capable of protonation, which will significantly influence its solubility in a pH-dependent manner.[3] At lower pH values, the protonated piperazine ring is expected to enhance aqueous solubility. Conversely, in neutral to basic conditions, the free base form will likely be less soluble in aqueous media.

Experimental Approaches to Solubility Determination

A multi-faceted approach to solubility testing is recommended, encompassing both kinetic and thermodynamic methods to provide a holistic understanding of the compound's behavior.[6]

1.2.1. Kinetic Solubility Assessment

Kinetic solubility assays are high-throughput methods often employed in the early stages of drug discovery for rapid screening of large numbers of compounds.[6] These methods measure the point at which a compound, typically dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous buffer.[6][7]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(5-Bromothiophene-3-carbonyl)piperazine in 100% DMSO.

-

Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new microplate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).

-

Nephelometric Reading: Measure the turbidity of each well using a laser nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Causality Behind Experimental Choices: The use of DMSO is standard for high-throughput screening due to its ability to dissolve a wide range of organic compounds. Nephelometry provides a rapid and sensitive detection of precipitation.

1.2.2. Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.[7] The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[7]

Experimental Protocol: Shake-Flask Method

-

Addition of Excess Solid: Add an excess amount of solid 1-(5-Bromothiophene-3-carbonyl)piperazine to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) and biorelevant media (e.g., FaSSIF, FeSSIF).[7]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter.[5][7]

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][8]

-

Solid-State Analysis: Analyze the remaining solid residue by X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism or salt disproportionation).[7]

Causality Behind Experimental Choices: The use of various pH buffers is crucial to understand the pH-solubility profile, which is critical for predicting in vivo absorption. Biorelevant media mimic the conditions in the gastrointestinal tract, providing a more physiologically relevant solubility assessment.[7] HPLC-UV is a robust and sensitive analytical technique for quantifying the dissolved compound.[8]

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and concise table.

| Solvent/Medium | pH | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | Expected High | Expected High |

| Acetate Buffer | 4.5 | Expected Moderate | Expected Moderate |

| Phosphate-Buffered Saline (PBS) | 7.4 | Expected Low | Expected Low |

| FaSSIF | 6.5 | Data to be determined | Data to be determined |

| FeSSIF | 5.0 | Data to be determined | Data to be determined |

Visualization of Solubility Assessment Workflow

Caption: A systematic workflow for the stability assessment and forced degradation studies of 1-(5-Bromothiophene-3-carbonyl)piperazine.

Conclusion

A comprehensive understanding of the solubility and stability of 1-(5-Bromothiophene-3-carbonyl)piperazine is a non-negotiable prerequisite for its advancement as a viable drug candidate. The methodologies outlined in this guide provide a robust framework for generating the critical data required to inform formulation development, establish appropriate storage conditions, and ensure the overall quality, safety, and efficacy of any potential therapeutic agent derived from this promising scaffold. By adhering to these principles of scientific integrity and thorough experimental design, researchers can confidently navigate the challenges of drug development and unlock the full therapeutic potential of this and other novel chemical entities.

References

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.

- Shendarkar, S.M., & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.

- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx.

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Forced Degradation – A Review. (2022, November 30). Journal of Drug Delivery and Therapeutics.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021, December 12). PMC.

- Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014, July 1). Office of Justice Programs.

- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).

- Determination of piperazine derivatives in “Legal Highs”. (2025, August 7).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.

- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.

- Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. (2022, October 12).

- Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. (2022, October 12).

- Technical Support Center: Stability of Thiophene-Containing Compounds. (2025, December). Benchchem.

- Solid liquid solubility of piperazine. (n.d.). SINTEF.

- Piperazine. (n.d.). Wikipedia.

- PIPERAZINE. (n.d.). CAMEO Chemicals | NOAA.

- Exploring 1-(5-Chlorothiophene-2-carbonyl)piperazine: A Privileged Fragment for Drug Discovery. (2025). Benchchem.

- Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals.

- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.).

- G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. (n.d.). Shimadzu.

- Method for the preparation of piperazine and its derivatives. (n.d.).

- An In-Depth Technical Guide to 1-(5-Chlorothiophene-2-carbonyl)piperazine: Structure, Properties, and Synthesis. (2025). Benchchem.

- 5-Bromothiophene-3-carboxaldehyde 98. (n.d.). Sigma-Aldrich.

- Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)

- Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed.

- 1-((5-Bromothiophen-3-yl)methyl)piperazine. (n.d.). ChemScene.

- The Stability Study of a Novel Phenylpiperazine Derivative. (2019, January 29). Isaac Scientific Publishing.

- The medicinal chemistry of piperazines: A review. (n.d.).

- Piperazine amides with desirable solubility, physicochemical and drug-like properties. (2023, May 19). Semantic Scholar.

- Synthesis and characterization of a series of phenyl piperazine based ligands. (n.d.). Semantic Scholar.

- Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. (2015). RSC Publishing.

- 1-(3-METHOXYPHENYL)PIPERAZINE. (2005, June 27). SWGDrug.

- Stable Zr-Piperazine MOFs for Efficient Gold Recovery. (n.d.). ChemRxiv.

- 1-(5-Bromothiophene-3-carbonyl)piperidine-3-carboxamide. (n.d.). BLDpharm.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. raytor.com [raytor.com]

- 8. onyxipca.com [onyxipca.com]

An In-Depth Technical Guide to Thophene-Containing Compounds in Medicinal Chemistry

Introduction

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel therapeutic agents with enhanced efficacy and safety profiles. Within the vast arsenal of heterocyclic scaffolds available to drug designers, the thiophene ring holds a position of particular distinction.[1][2] This five-membered aromatic heterocycle, containing a single sulfur atom, is a recurring motif in a multitude of clinically successful drugs, earning it the designation of a "privileged pharmacophore".[1][3] The unique physicochemical properties of the thiophene nucleus, including its electronic characteristics and ability to engage in diverse biological interactions, have cemented its status as a cornerstone in modern drug discovery.[4]

This technical guide provides a comprehensive exploration of thiophene-containing compounds in medicinal chemistry, tailored for researchers, scientists, and drug development professionals. It delves into the fundamental principles that underpin the prevalence of this scaffold, examines its role in a range of therapeutic areas, and provides detailed, field-proven insights into the synthesis and biological evaluation of thiophene-based drug candidates. The narrative is structured to not only present established knowledge but also to explain the causality behind experimental choices, thereby offering a robust and practical resource for the discerning scientist.

The Thiophene Scaffold: A Bioisosteric Marvel

A pivotal concept in rational drug design is that of bioisosterism, where a substituent or group is replaced by another with similar physical and chemical properties to elicit a comparable biological response.[5][6] The thiophene ring is a classic bioisostere of the benzene ring, a substitution that has been strategically employed to optimize the pharmacokinetic and pharmacodynamic properties of numerous drug molecules.[1][7][8][9]

The rationale for this bioisosteric relationship lies in the comparable size, shape, and electronics of the two rings. For instance, the boiling points of thiophene (84°C) and benzene (81.1°C) are remarkably similar.[7] The sulfur atom in the thiophene ring, with its lone pairs of electrons, contributes to the aromatic system, resulting in a π-electron cloud that mimics that of benzene.[2] However, the presence of the sulfur heteroatom also introduces subtle yet significant differences in polarity, lipophilicity, and metabolic stability, which can be exploited by medicinal chemists to fine-tune the properties of a lead compound.[8] The sulfur atom can also participate in hydrogen bonding, further enhancing drug-receptor interactions.[1] This strategic replacement can lead to improved potency, altered selectivity, enhanced bioavailability, or a more favorable toxicity profile.[6][9]

Thiophene in Approved Drugs: A Therapeutic Spectrum

The versatility of the thiophene scaffold is underscored by its presence in a wide array of FDA-approved drugs spanning numerous therapeutic categories.[1][3][10][11] An analysis of the US FDA drug approvals reveals that the thiophene moiety is a significant contributor to the landscape of small molecule therapeutics, with numerous approvals in the last decade alone.[1][3]

Thiophene-containing drugs have made a significant impact in the treatment of a diverse range of conditions, including:

-

Antipsychotics: Olanzapine, a cornerstone in the management of schizophrenia and bipolar disorder, features a thieno[2,3-b][2][12]benzodiazepine core.[10]

-

Antiplatelet Agents: Clopidogrel and prasugrel, both thienopyridine derivatives, are widely prescribed to prevent blood clots in patients with cardiovascular disease.[10]

-

Anti-inflammatory Agents: Drugs such as tiaprofenic acid and tenoxicam incorporate a thiophene ring and exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[10][11]

-

Anticancer Agents: The thiophene nucleus is found in targeted cancer therapies, including kinase inhibitors.[4][13] For example, raltitrexed is an antimetabolite used in the treatment of colorectal cancer.[1]

-

Antimicrobial Agents: Cefoxitin, a cephalosporin antibiotic, contains a thiophene ring and is used to treat a variety of bacterial infections.[1]

The following table provides a summary of selected FDA-approved thiophene-containing drugs, highlighting their therapeutic class and mechanism of action.

| Drug Name | Therapeutic Class | Mechanism of Action |

| Olanzapine | Antipsychotic | Atypical antipsychotic with antagonist activity at dopamine and serotonin receptors. |

| Clopidogrel | Antiplatelet | Irreversible inhibitor of the P2Y12 ADP receptor on platelets. |

| Prasugrel | Antiplatelet | Irreversible inhibitor of the P2Y12 ADP receptor on platelets. |

| Tiaprofenic Acid | Anti-inflammatory (NSAID) | Non-steroidal anti-inflammatory drug that inhibits cyclooxygenase (COX) enzymes.[10][11] |

| Raltitrexed | Anticancer | A quinazoline folate analogue that inhibits thymidylate synthase.[1] |

| Cefoxitin | Antibiotic | A second-generation cephalosporin that inhibits bacterial cell wall synthesis.[1] |

| Dorzolamide | Antiglaucoma | A carbonic anhydrase inhibitor that reduces intraocular pressure.[10] |

Structure-Activity Relationships (SAR) of Thiophene Derivatives

The biological activity of thiophene-containing compounds is exquisitely sensitive to the nature and position of substituents on the thiophene ring.[12][13] Understanding the structure-activity relationship (SAR) is paramount for the rational design of potent and selective drug candidates.

Anticancer Activity: Thieno[2,3-d]pyrimidines as Kinase Inhibitors

Thieno[2,3-d]pyrimidines have emerged as a significant class of anticancer agents, often functioning as inhibitors of protein kinases that are dysregulated in various cancers.[4] The following table summarizes the in vitro cytotoxic activity of a series of thieno[2,3-d]pyrimidine derivatives against the A549 human lung adenocarcinoma cell line, illustrating key SAR insights.

| Compound ID | R1 | R2 | R3 (on phenyl ring) | IC50 (µM) vs. A549 Cells |

| 1a | H | H | H | > 50 |

| 1b | CH3 | H | H | 25.3 |

| 1c | H | Br | H | 15.8 |

| 1d | H | H | OCH3 | 10.2 |

| Gefitinib | - | - | - | 17.9 |

Data adapted from a comparative guide on the structure-activity relationship of thiophene derivatives.[4]

The SAR data reveals that:

-

The unsubstituted parent compound (1a) is devoid of activity.

-

Introduction of a methyl group at the R1 position (1b) confers moderate activity.[4]

-

Halogenation, such as the introduction of a bromine atom at the R2 position (1c), enhances cytotoxicity.[4]

-

A significant increase in potency is observed with an electron-donating methoxy group at the R3 position of the phenyl ring (1d), which surpassed the activity of the established kinase inhibitor, Gefitinib.[4]

Anti-inflammatory Activity: COX-2 Inhibition

Thiophene derivatives have been extensively investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The following table presents the COX-2 inhibitory activity of a series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives.

| Compound ID | R (on phenyl ring) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| VIIa | F | 0.29 | 67.24 |

| Celecoxib | - | 0.42 | 33.8 |

Data adapted from a study on the development of selective COX-2 inhibitors.[14]

The data indicates that the 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) exhibits potent and selective COX-2 inhibition, with a lower IC50 value and a higher selectivity index compared to the well-known COX-2 inhibitor, celecoxib.[14] This highlights the potential for thiophene-based scaffolds in the development of safer anti-inflammatory agents with reduced gastrointestinal side effects associated with non-selective COX inhibition.

Synthesis of Thiophene-Containing Compounds

A variety of synthetic methodologies have been developed for the construction of the thiophene ring and its derivatives, providing medicinal chemists with a versatile toolkit for accessing a diverse range of chemical structures.

The Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a cornerstone of thiophene synthesis, providing a facile and efficient route to highly functionalized 2-aminothiophenes.[7][13] This one-pot, multi-component reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[7][13]

Experimental Protocol: General One-Pot Gewald Synthesis

Materials:

-

Carbonyl compound (ketone or aldehyde)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Elemental sulfur

-

Base (e.g., morpholine, triethylamine)

-

Solvent (e.g., ethanol, methanol)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).[7]

-

Add a suitable solvent, such as ethanol or methanol (20-30 mL).[7]

-

Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[7]

-

Stir the reaction mixture at room temperature or heat to 40-50 °C.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.[7]

-

If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[7]

-

If no precipitate is formed, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[7]

Causality Behind Experimental Choices: The one-pot nature of the Gewald synthesis is highly advantageous in terms of operational simplicity and atom economy. The choice of base is critical, as it catalyzes the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. Morpholine and triethylamine are commonly used due to their appropriate basicity and volatility, which facilitates their removal during workup. Gentle heating is often employed to increase the solubility of elemental sulfur and accelerate the reaction rate, but excessive temperatures can lead to side product formation.

Caption: General experimental workflow for the Gewald synthesis of 2-aminothiophenes.

Synthesis of Olanzapine

The synthesis of the atypical antipsychotic olanzapine often involves the N-methylation of a desmethyl precursor.

Experimental Protocol: N-methylation of N-desmethylolanzapine

Materials:

-

N-desmethylolanzapine (DOLA)

-

Methyl iodide

-

Potassium carbonate

-

Phase-transfer catalyst (PTC), e.g., tetrabutylammonium bromide (TBAB)

-

Solvent (e.g., DMF)

-

Microwave reactor or conventional heating setup

Procedure (Microwave-assisted):

-

In a test tube equipped with a magnetic stirrer bar, combine N-desmethylolanzapine (90 mg, 0.3 mmol, 1 equiv.), methyl iodide (28 μL, 0.45 mmol, 1.5 equiv.), potassium carbonate (124 mg, 0.9 mmol, 3 equiv.), a phase-transfer catalyst (0.03 mmol, 0.1 equiv.), and solvent (2 mL).[1]

-

Subject the mixture to microwave irradiation for 1-2 minutes.[1]

-

Monitor the reaction progress using TLC.

-

Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer.

Causality Behind Experimental Choices: The use of microwave irradiation can significantly accelerate the reaction rate compared to conventional heating, leading to shorter reaction times and potentially higher yields.[1] A phase-transfer catalyst is employed to facilitate the transfer of the methylating agent from the organic phase to the site of reaction, which can be particularly useful in biphasic reaction systems. Potassium carbonate serves as a base to deprotonate the secondary amine of the piperazine ring, making it more nucleophilic for the subsequent methylation.

Synthesis of Prasugrel

The synthesis of the antiplatelet agent prasugrel typically involves the acetylation of a thienopyridine intermediate.

Experimental Protocol: Acetylation to Yield Prasugrel

Materials:

-

5-(α-cyclopropylcarbonyl-2-fluoro-benzyl)-4,5,6,7-tetrahydrothieno[3,2-c]-pyridine

-

Acetyl chloride

-

Toluene

-

Acetic acid

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Sodium chloride solution

-

Sodium sulfate

Procedure:

-

In a 2 L 4-necked flask equipped with a thermometer and mechanical stirrer, suspend 5-(α-cyclopropylcarbonyl-2-fluoro-benzyl)-4,5,6,7-tetrahydrothieno[3,2-c]-pyridine (100 g, 0.30 moles) in a mixture of toluene (400 mL) and acetic acid (100 mL) under a nitrogen atmosphere at 20 ±5 °C and stir for 10 to 20 minutes.[2]

-

Slowly add acetyl chloride (180 g, 2.29 moles) to the reaction mass at 20 ±2 °C and stir for 12 to 16 hours at 20 ±2 °C.[2]

-

Quench the reaction mass in a 30% sodium bicarbonate solution.[2]

-

Extract the product with ethyl acetate (2 x 500 mL).[2]

-

Wash the organic layer with sodium chloride solution, followed by water, and then dry over sodium sulfate.[2]

-

Recover the solvent under vacuum and crystallize the product from a suitable solvent or solvent mixture (e.g., methanol, ethyl acetate, hexane).[2]

-

Filter the product and wash with the crystallization solvent.[2]

-

Dry the material at 40-45 °C to obtain prasugrel.[2]

Causality Behind Experimental Choices: The use of a mixed solvent system of toluene and acetic acid provides a suitable medium for the reaction. Acetic acid can act as both a solvent and a catalyst. The reaction is conducted under a nitrogen atmosphere to prevent side reactions with atmospheric moisture and oxygen. The slow addition of acetyl chloride helps to control the exothermicity of the reaction. The workup procedure involving a bicarbonate quench neutralizes excess acid, and the subsequent extractions and washes are designed to isolate and purify the product.

Biological Evaluation of Thiophene-Containing Compounds

A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds to determine their efficacy and mechanism of action.

Antibacterial Activity Assays

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Thiophene derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum: Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into MHB. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).[12]

-

Preparation of Thiophene Derivative Dilutions: Prepare a stock solution of each thiophene derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to obtain a range of concentrations.[12]

-

Inoculation and Incubation: Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the serially diluted thiophene derivative. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only). Incubate the plate at 37°C for 16-24 hours.[12]

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12][15]

Caption: Experimental workflow for MIC determination by broth microdilution.

In Vitro COX-2 Inhibition Assay

Experimental Protocol: Fluorometric Assay for COX-2 Inhibition

Materials:

-

Thiophene derivatives

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Fluorometric probe

-

Assay buffer

-

96-well black microtiter plates

-

Fluorometer

Procedure:

-

In a 96-well black microtiter plate, add the assay buffer, the fluorometric probe, and the COX-2 enzyme.

-

Add the thiophene derivatives at various concentrations to the wells. Include a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a negative control (solvent vehicle).

-

Pre-incubate the plate at room temperature for a specified time to allow the compounds to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence intensity over time using a fluorometer. The rate of increase in fluorescence is proportional to the COX-2 activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the negative control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.

Signaling Pathways Modulated by Thiophene Compounds

Thiophene-containing drugs often exert their therapeutic effects by modulating key signaling pathways involved in disease pathogenesis.

Inhibition of STAT3 Signaling in Cancer

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a transcription factor that is aberrantly activated in many cancers, promoting cell proliferation, survival, and migration.[16] Certain benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors.[16]

Sources

- 1. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03926A [pubs.rsc.org]

- 2. Prasugrel synthesis - chemicalbook [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO2011029456A1 - A process for making prasugrel and its intermediates - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. A PROCESS FOR THE PREPARATION OF OLANZAPINE AND AN INTERMEDIATE THEREFOR - Patent 1513845 [data.epo.org]

- 11. An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Piperazine Moiety: A Privileged Scaffold in Drug Design and Discovery

[1][2][3]

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, classified as a "privileged scaffold" due to its presence in over 100 FDA-approved therapeutics. Its utility extends beyond simple structural scaffolding; it functions as a critical modulator of physicochemical properties (solubility, pKa), a specific pharmacophoric anchor (GPCR salt bridges), and a metabolic handle.[1][2] This guide dissects the piperazine moiety's structural, synthetic, and biological roles, providing actionable protocols for its integration into lead optimization campaigns.[2][3]

Physicochemical Architecture: The Structural Logic

The ubiquity of piperazine stems from its ability to balance lipophilicity with ionization, a critical factor in the Lipinski Rule of Five compliance.

Conformational Analysis

Unlike planar aromatic rings, piperazine is a saturated six-membered heterocycle that predominantly adopts a chair conformation .[4] This minimizes torsional strain and 1,3-diaxial interactions.[4]

-

Implication: The chair conformation directs substituents at the N1 and N4 positions into specific vectors (pseudo-equatorial), creating a defined distance (approx. 5–6 Å) between attached pharmacophores. This rigidity is essential for positioning binding elements in receptor pockets without the entropic penalty of flexible alkyl chains.

Ionization and Solubility Profile

Piperazine is a diprotic base.[5][4][6] Its ionization state at physiological pH is the primary driver for its use as a solubility enhancer.[4]

-

pKa1 (~9.73): The first nitrogen protonates readily. At physiological pH (7.4), piperazine derivatives often exist as mono-cations .

-

pKa2 (~5.35): The second nitrogen is significantly less basic due to the electron-withdrawing effect of the ammonium center formed at N1.

-

Solubility Mechanism: The formation of the N-cation disrupts crystal lattice energy and increases solvation by water molecules, often salvaging the bioavailability of otherwise lipophilic scaffolds (e.g., fluoroquinolones like Ciprofloxacin).

Physicochemical Logic Diagram

The following diagram illustrates the ionization equilibrium and structural implications.

Figure 1: Ionization equilibrium of piperazine showing the dominant mono-cationic state at physiological pH, crucial for solubility and binding.

Pharmacodynamic Utility: The "Anchor" Effect

Piperazine is rarely an inert linker; it actively participates in ligand-receptor binding events.[4]

GPCR Binding (The Aspartate Anchor)

In aminergic GPCRs (Dopamine D2, Serotonin 5-HT), the binding pocket contains a highly conserved aspartic acid residue (e.g., Asp3.32).

-

Mechanism: The protonated nitrogen of the piperazine ring forms a salt bridge (ionic interaction) with the carboxylate of the aspartate residue.

-

Example: In Aripiprazole (D2 partial agonist), the piperazine moiety anchors the molecule to Asp3.32, while the attached dichlorophenyl group engages in hydrophobic/pi-pi interactions with adjacent aromatic residues (e.g., Phe/Trp).

Kinase Inhibitors (Solvent Exposure)

In kinase inhibitors (e.g., Imatinib , Palbociclib ), the piperazine ring often projects into the solvent-exposed region of the ATP-binding pocket.

-

Role: It solubilizes the hydrophobic kinase core and can form hydrogen bonds with surface residues (e.g., Glu or Asp), stabilizing the inhibitor-enzyme complex.

Synthetic Accessibility: Buchwald-Hartwig Protocol[6][8]

The formation of C-N bonds to create N-aryl piperazines is a critical step in synthesis.[4] The Buchwald-Hartwig Amination is the industry standard for this transformation, offering higher yields and tolerance for functional groups compared to nucleophilic aromatic substitution (SNAr).

Experimental Protocol: Pd-Catalyzed N-Arylation

Objective: Synthesis of N-aryl piperazine from an aryl bromide.

Reagents:

-

Aryl Bromide (1.0 equiv)[7]

-

Piperazine (1.2–1.5 equiv)

-

Pd(OAc)2 (1–3 mol%) or Pd2(dba)3

-

Ligand: BINAP or Xantphos (1.2 equiv relative to Pd)

-

Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3 (1.5 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under argon flow, charge a reaction vial with the Aryl Bromide, Piperazine, Base, Pd source, and Ligand.

-

Solvation: Add anhydrous Toluene (0.1–0.2 M concentration).

-

Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

-

Reaction: Seal the vial and heat to 80–100°C. Monitor by LC-MS (typically complete in 2–12 hours).

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash with EtOAc.[4]

-

Purification: Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH gradient).

Synthetic Workflow Diagram

Figure 2: Standard workflow for Buchwald-Hartwig amination to generate piperazine scaffolds.

ADME & Metabolic Liability[2][6]

While advantageous, the piperazine ring introduces specific metabolic liabilities that must be managed during lead optimization.

Metabolic Hotspots[6]

-

N-Dealkylation: Mediated primarily by CYP3A4 .[4][8] The alkyl group attached to the nitrogen is oxidized to an intermediate carbinolamine, which collapses to release the free piperazine and an aldehyde.

-

Risk:[4] This can lead to the formation of 1-arylpiperazine metabolites (e.g., mCPP from Trazodone), which are often biologically active and can cause off-target serotonin effects (anxiety, nausea).

-

-

N-Oxidation: Formation of N-oxides, though less common than dealkylation, can occur and typically leads to inactive, highly polar metabolites excreted in urine.

Mitigation Strategies

-

Steric Hindrance: Introducing methyl groups on the piperazine ring (e.g., 2-methylpiperazine) can sterically hinder metabolic enzymes, slowing clearance.

-

Electron Withdrawal: Reducing the basicity of the nitrogen (via adjacent electron-withdrawing groups) can reduce the affinity for CYP enzymes.

Comparative Data: Drug Examples

The following table summarizes high-profile drugs where the piperazine moiety is essential to the Mechanism of Action (MoA).

| Drug Name | Therapeutic Class | Target | Role of Piperazine Moiety |

| Imatinib | Oncology | BCR-ABL Kinase | Solubility & Binding: Increases solubility and forms H-bonds in the solvent-exposed region.[4] |